Azanide;nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azanide;nickel is a coordination compound that features azanide (N₃⁻) as a ligand bound to a nickel center Azanide is a pseudohalide, similar to halides like chloride, but more nucleophilic

準備方法

Synthetic Routes and Reaction Conditions: Azanide;nickel complexes are typically synthesized through salt metathesis reactions. One common method involves reacting nickel(II) chloride with sodium azide in an aqueous solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ni(N}_3\text{)}_2 + 2 \text{NaCl} ]

Industrial Production Methods: While industrial production methods for this compound complexes are not as well-documented as laboratory methods, the principles remain similar. Large-scale synthesis would involve the careful control of reaction conditions to ensure high yield and purity. Techniques such as filtration, sedimentation, and centrifugation are used to recover the product .

Types of Reactions:

Oxidation: this compound complexes can undergo oxidation reactions, where the nickel center is oxidized from +2 to +3 oxidation state.

Reduction: Reduction reactions can reduce the nickel center back to its +2 state.

Substitution: Ligand substitution reactions are common, where azanide ligands can be replaced by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Bromine in alkaline conditions can oxidize nickel(II) to nickel(III).

Reduction: Hydrogen gas or hydrazine can be used to reduce nickel(III) back to nickel(II).

Substitution: Ligand exchange reactions often use excess ligands like ammonia or phosphines under controlled temperature and pH conditions.

Major Products:

Oxidation: Nickel(III) complexes.

Reduction: Nickel(II) complexes.

Substitution: Various nickel complexes with different ligands.

科学的研究の応用

Scientific Research Applications

Azanide;nickel complexes have a wide range of applications across various scientific disciplines:

Catalysis in Organic Synthesis

This compound serves as an effective catalyst in organic reactions, particularly in polymerization and other synthetic processes. Its unique nucleophilic properties enhance reaction rates and selectivity.

Biological Applications

Research has indicated potential uses in enzyme mimetics and bioinorganic chemistry. Nickel is known to be an essential cofactor for several enzymes, influencing their activity and stability.

Medical Applications

Studies have explored the antimicrobial properties of this compound, suggesting its potential use in drug delivery systems and as a therapeutic agent against various pathogens.

Industrial Applications

This compound is investigated for its role in developing advanced materials, including magnetic materials and applications in nanotechnology.

Enzyme Interactions

This compound interacts with various enzymes, enhancing their catalytic activity. Notable enzymes include:

| Enzyme | Function | Role of Nickel |

|---|---|---|

| Urease | Hydrolysis of urea | Essential for catalytic activity |

| Superoxide Dismutase (NiSOD) | Dismutation of superoxide radicals | Protects cells from oxidative damage |

Case Study 1: Enzyme Mimetic Activity

A study demonstrated that this compound complexes could mimic urease activity under specific conditions. This finding suggests potential applications in agricultural biotechnology for enhancing nitrogen utilization in crops.

Case Study 2: Antimicrobial Properties

Research into the antimicrobial effects of this compound revealed its efficacy against various pathogens, indicating its potential for developing new antimicrobial agents.

Case Study 3: Environmental Impact

Investigations into the environmental fate of this compound showed its role in biogeochemical cycles, particularly in nickel cycling within marine ecosystems.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. The compound's distribution within biological systems is mediated by metallochaperones that facilitate its transport to target sites. While some studies indicate beneficial roles at lower concentrations, higher levels may lead to cytotoxicity.

作用機序

The mechanism by which azanide;nickel complexes exert their effects involves coordination chemistry principles. The azanide ligand binds to the nickel center, influencing its electronic properties and reactivity. The nickel center can interact with various substrates, facilitating chemical transformations through processes such as electron transfer, ligand exchange, and catalytic cycles. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions .

類似化合物との比較

- Nickel(II) chloride

- Nickel(II) bromide

- Nickel(II) iodide

- Nickel(II) oxide

Comparison: Azanide;nickel complexes are unique due to the presence of the azanide ligand, which imparts distinct nucleophilic and electronic properties compared to halide or oxide ligands. This uniqueness makes this compound complexes particularly useful in specific catalytic and synthetic applications where traditional nickel complexes may not be as effective .

生物活性

Azanide;nickel is a coordination compound characterized by the presence of the azanide ion (N₃⁻) coordinated to a nickel center. This compound has garnered attention due to its unique biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and relevant research findings.

This compound has the molecular formula H12N6Ni and is identified by the CAS number 10534-88-0. The compound can be synthesized through salt metathesis reactions, typically involving nickel(II) chloride and sodium azide:

Azanide acts as a nucleophile, attacking electrophilic centers in various biological molecules. Nickel ions play a crucial role as cofactors in numerous enzymatic reactions across different life forms. The interaction between azanide and nickel enhances the catalytic properties of enzymes involved in critical metabolic pathways.

Enzyme Interactions

This compound interacts with several enzymes, influencing their activity and stability. Notably, nickel is integral to enzymes such as urease and superoxide dismutase (NiSOD), which are vital for nitrogen metabolism and oxidative stress response, respectively.

| Enzyme | Function | Role of Nickel |

|---|---|---|

| Urease | Catalyzes hydrolysis of urea | Essential for catalytic activity |

| NiSOD | Dismutation of superoxide radicals | Protects cells from oxidative damage |

Cellular Effects

The compound has been shown to influence cellular processes by modulating gene expression and enzyme activity. For instance, it plays a role in the production of nickel-utilizing enzymes that are essential in various metabolic pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and potential therapeutic applications. The compound's distribution within biological systems is mediated by metallochaperones that facilitate its transport to target sites.

Toxicity Studies

While nickel compounds have been associated with toxicity, this compound exhibits varied effects depending on concentration and exposure duration. Research indicates that lower concentrations may have beneficial roles in cellular functions, while higher levels can lead to cytotoxicity.

Case Studies

- Enzyme Mimetic Activity : A study demonstrated that this compound complexes could mimic urease activity under specific conditions, suggesting potential applications in agricultural biotechnology for enhancing nitrogen utilization in crops.

- Antimicrobial Properties : Research has explored the antimicrobial effects of this compound against various pathogens, indicating its potential use in developing new antimicrobial agents.

- Environmental Impact : Investigations into the environmental fate of this compound revealed its role in biogeochemical cycles, particularly in nickel cycling within marine ecosystems.

特性

CAS番号 |

10534-88-0 |

|---|---|

分子式 |

Cl2H18N6Ni |

分子量 |

231.78 g/mol |

IUPAC名 |

azane;nickel(2+);dichloride |

InChI |

InChI=1S/2ClH.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |

InChIキー |

ZXZMQWZQMZHFOR-UHFFFAOYSA-L |

SMILES |

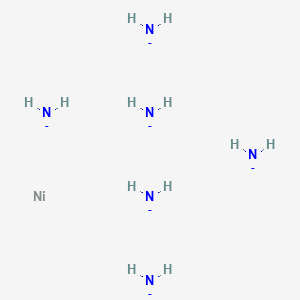

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

正規SMILES |

N.N.N.N.N.N.[Cl-].[Cl-].[Ni+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。